1-(3-Chlorophenyl)-2-propyn-1-ol
Description
1-(3-Chlorophenyl)-2-propyn-1-ol (CAS No. 29805-12-7) is a propargyl alcohol derivative featuring a hydroxyl group attached to the first carbon of a propyne chain, which is substituted at the meta position of a chlorophenyl ring. Its molecular formula is C₉H₇ClO, and it is primarily utilized in research and development as a synthetic intermediate or building block for pharmaceuticals and organic materials . The compound is commercially available through suppliers like Accela (Product ID: SY045256), with derivatives varying in substituent position and functional groups .
Properties
IUPAC Name |
1-(3-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLJHLZNBBYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-propyn-1-ol typically involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-(3-Chlorophenyl)-2-propyn-1-one
Reduction: 1-(3-Chlorophenyl)-2-propen-1-ol or 1-(3-Chlorophenyl)-propane-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chlorophenyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-propyn-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-Chlorophenyl)-2-propyn-1-ol with analogous compounds, focusing on structural features, substituent effects, and inferred reactivity.
Structural Analogues with Varying Aryl Substituents
Table 1 highlights key propargyl alcohol derivatives with different aryl substituents, as listed in :
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl, F) increase the acidity of the hydroxyl group and modulate aromatic ring reactivity.
- Steric Effects : Ortho-substituents (e.g., 2-Br) may hinder molecular rotation, affecting crystallization or interaction with biological targets.
Comparison with Non-Propargyl Alcohol Derivatives
Table 2 contrasts the target compound with structurally related alcohols and ketones:
Key Observations:
- Functional Group Impact : Propargyl alcohols are more reactive than saturated alcohols due to the triple bond’s sp-hybridized carbon, enabling participation in click chemistry or cycloaddition reactions.
- Biological Activity : Ketones (e.g., 3-CMC) and amines often exhibit pharmacological effects, whereas propargyl alcohols may serve as precursors rather than active drugs.
Biological Activity
1-(3-Chlorophenyl)-2-propyn-1-ol is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula C10H9Cl and a molecular weight of approximately 180.63 g/mol. Its structure features a chlorophenyl group attached to a propynol moiety, which contributes to its diverse biological activities.
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including enzymes and receptors. This interaction can lead to the modulation of key biochemical pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy and antimicrobial applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Cancer Cell Line Testing
A recent article in Cancer Letters examined the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as measured by flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
